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molecular formula C12H8ClNO2 B8410863 2-Nitro-6-chlorobiphenyl

2-Nitro-6-chlorobiphenyl

Cat. No. B8410863
M. Wt: 233.65 g/mol
InChI Key: ZEVMNJKIRYJNRM-UHFFFAOYSA-N
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Patent
US09172045B2

Procedure details

In a stream of nitrogen, a 500 mL egg-plant flask was charged with 60.0 g (257.4 mmol) of 2-nitro-6-chlorobiphenyl, obtained in Synthesis Example 1. The content was heated to 140° C., and 106 g of triethyl phosphite was dropwise added over 2 hours. After the dropwise addition, the content was further heated at 140° C. for 2 hours. Then triethyl phosphite was distilled off under reduced pressure. Toluene was added to the residue, and the thus-deposited solid was filtered. The thus-obtained crude product was purified by silica gel column chromatography using toluene as a developing solvent to give 18.9 g (93.72 mmol) of 4-chlorocarbazole as a white powder (yield: 36%).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:5]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([O-])=O.P(OCC)(OCC)OCC>>[Cl:10][C:6]1[C:5]2[C:11]3[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=3)[NH:1][C:4]=2[CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)Cl)C1=CC=CC=C1
Step Two
Name
Quantity
106 g
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Synthesis Example 1
ADDITION
Type
ADDITION
Details
After the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the content was further heated at 140° C. for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Then triethyl phosphite was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Toluene was added to the residue
FILTRATION
Type
FILTRATION
Details
the thus-deposited solid was filtered
CUSTOM
Type
CUSTOM
Details
The thus-obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC=2NC3=CC=CC=C3C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 93.72 mmol
AMOUNT: MASS 18.9 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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